N-(naphthalen-1-ylmethyl)cyclopropanamine

Descripción

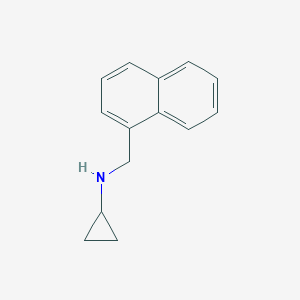

Structure

3D Structure

Propiedades

IUPAC Name |

N-(naphthalen-1-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13/h1-7,13,15H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWHJEKFNUUAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405965 | |

| Record name | N-(naphthalen-1-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-74-3 | |

| Record name | N-(naphthalen-1-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-(naphthalen-1-ylmethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis and purification of N-(naphthalen-1-ylmethyl)cyclopropanamine, a valuable building block in medicinal chemistry. The core of this guide is a detailed exploration of the reductive amination of 1-naphthaldehyde with cyclopropanamine, a robust and efficient synthetic strategy. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the selection of reagents and reaction conditions. The guide further outlines a systematic approach to the purification of the target compound, ensuring high purity essential for downstream applications in drug discovery and development. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold is of significant interest to the pharmaceutical industry due to the unique combination of the rigid, aromatic naphthalene moiety and the strained, three-membered cyclopropyl group. The naphthalene core provides a platform for pi-stacking interactions with biological targets, while the cyclopropylamine unit can introduce conformational rigidity and modulate physicochemical properties such as lipophilicity and metabolic stability. These features make this scaffold a promising starting point for the design of novel therapeutic agents targeting a range of biological pathways.

This guide provides a detailed roadmap for the reliable synthesis and purification of this key intermediate, empowering researchers to access high-quality material for their discovery programs.

Synthetic Strategy: Reductive Amination

The most direct and efficient route to this compound is through the reductive amination of 1-naphthaldehyde with cyclopropanamine. This one-pot reaction proceeds in two key stages: the formation of an imine intermediate followed by its in-situ reduction to the corresponding secondary amine.

Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropanamine) on the electrophilic carbonyl carbon of the aldehyde (1-naphthaldehyde). This is followed by dehydration to form a Schiff base, or imine. The subsequent reduction of the imine C=N double bond by a suitable reducing agent yields the final secondary amine product. The choice of a mild reducing agent is crucial to prevent the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is less reactive than sodium borohydride and selectively reduces the protonated imine (iminium ion) over the aldehyde.[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory-scale synthesis and can be scaled as required, with appropriate safety considerations.

Materials:

-

1-Naphthaldehyde (1.0 eq)

-

Cyclopropanamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-naphthaldehyde (1.0 equivalent) and anhydrous dichloromethane. Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Amine Addition: Add cyclopropanamine (1.2 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm. Continue stirring the reaction at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The reaction is complete when the starting aldehyde spot is no longer visible. Reaction times typically range from 2 to 6 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid.

Purification Strategy

The crude product will likely contain unreacted starting materials, by-products, and residual reagents. A two-step purification process involving column chromatography followed by recrystallization is recommended to obtain high-purity this compound.

Column Chromatography

Flash column chromatography is an effective method for the primary purification of the crude product.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

For obtaining a highly crystalline and pure final product, recrystallization is recommended. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal.

Procedure:

-

Solvent Selection: Experiment with different solvent systems. A mixture of ethanol and water or hexane and ethyl acetate could be suitable.

-

Dissolution: Dissolve the purified product from column chromatography in a minimal amount of the chosen hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the naphthalene ring (multiplets, ~7.4-8.2 ppm), a singlet for the methylene bridge protons (~4.0 ppm), a multiplet for the cyclopropyl methine proton (~2.3 ppm), and multiplets for the cyclopropyl methylene protons (~0.4-0.8 ppm). The NH proton will appear as a broad singlet. (Based on data for similar compounds[4][5]) |

| ¹³C NMR | Aromatic carbons of the naphthalene ring, a signal for the methylene bridge carbon, and signals for the cyclopropyl carbons. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₄H₁₅N, MW: 197.28 g/mol ). |

| Melting Point | A sharp melting point range indicates high purity. |

Safety Considerations

-

1-Naphthaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Cyclopropanamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.

-

Dichloromethane: Volatile and a suspected carcinogen. Always use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide provides a detailed and robust methodology for the synthesis and purification of this compound. By following the outlined procedures for reductive amination and subsequent purification, researchers can reliably obtain this valuable building block in high purity. The mechanistic insights and practical guidance provided herein are intended to empower scientists in drug discovery and development to confidently incorporate this versatile scaffold into their research endeavors.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324–6329. [Link]

-

Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512–516. [Link]

- Myers, A. G. (n.d.). Chem 115 Handout on Reductive Amination. Retrieved from a course website (specific URL may vary).

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR [m.chemicalbook.com]

- 5. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to N-(1-naphthylmethyl)cyclopropanamine (CAS Number: 110931-74-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of N-(1-naphthylmethyl)cyclopropanamine. Drawing upon available data for structurally related compounds and predictive models, this document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Structure

N-(1-naphthylmethyl)cyclopropanamine is a secondary amine characterized by the fusion of a naphthalene moiety and a cyclopropylamine group. This unique combination of a bulky, aromatic system and a strained, three-membered ring bestows upon the molecule distinct chemical and physical properties that are of interest for various scientific applications.

Molecular Formula: C₁₄H₁₅N

Molecular Weight: 197.28 g/mol

Chemical Structure:

Caption: Chemical structure of N-(1-naphthylmethyl)cyclopropanamine.

Physicochemical Properties

Due to the limited availability of experimental data for N-(1-naphthylmethyl)cyclopropanamine, a combination of data from structurally similar compounds and predictive models is presented below. These values provide a foundational understanding of the compound's physical behavior.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₅N | - |

| Molecular Weight | 197.28 g/mol | - |

| Appearance | Predicted: Crystalline solid or oil | Based on related compounds |

| Melting Point | Not available | - |

| Boiling Point | Predicted: >300 °C | Prediction based on boiling points of naphthalene and related amines |

| Solubility | Predicted: Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | Based on the hydrophobicity of the naphthalene ring[1] |

| pKa (of the conjugate acid) | Predicted: ~9-10 | Based on the pKa of similar secondary amines |

| LogP | Predicted: ~3.5-4.5 | Based on the lipophilicity of the naphthalene and cyclopropyl groups |

Synthesis and Reactivity

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination. This approach would involve the reaction of cyclopropanecarboxaldehyde with 1-naphthalenemethanamine in the presence of a reducing agent.

Caption: Proposed synthesis of N-(1-naphthylmethyl)cyclopropanamine via reductive amination.

Experimental Protocol (Hypothetical):

-

Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add 1-naphthalenemethanamine (1.0 eq). The reaction mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques such as TLC or NMR.

-

Reduction: Once imine formation is complete, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(1-naphthylmethyl)cyclopropanamine.

Alternative Synthetic Pathway: Nucleophilic Substitution

An alternative route involves the nucleophilic substitution of a leaving group on the naphthalene moiety by cyclopropylamine.

Caption: Alternative synthesis via nucleophilic substitution.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask, dissolve 1-(chloromethyl)naphthalene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Amine Addition: Add cyclopropylamine (2.0-3.0 eq) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added.

-

Reaction and Purification: The mixture is heated to facilitate the reaction. Progress is monitored by TLC. Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The product is then purified by column chromatography.

Spectral Data (Predicted)

The following are predicted spectral characteristics for N-(1-naphthylmethyl)cyclopropanamine based on the analysis of its structural components.

¹H NMR Spectroscopy

-

Aromatic Protons (Naphthalene): Multiple signals in the range of δ 7.2-8.2 ppm.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) around δ 3.8-4.2 ppm.

-

Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 0.2-1.0 ppm.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

-

Naphthalene Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-20 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ range.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 197.

-

Major Fragmentation Patterns: Expect fragmentation to yield the stable naphthylmethyl cation (m/z = 141) and fragments corresponding to the cyclopropylamine moiety.

Potential Applications and Biological Activity

While specific studies on the biological activity of N-(1-naphthylmethyl)cyclopropanamine are limited, the structural motifs present suggest potential areas of interest for drug discovery and development.

-

Monoamine Oxidase (MAO) Inhibition: Cyclopropylamine is a known pharmacophore in several MAO inhibitors. The combination with the naphthalene group could lead to novel compounds with potential antidepressant or neuroprotective properties.

-

Serotonin and Norepinephrine Reuptake Inhibition: The naphthylmethylamine scaffold is found in some compounds with activity at serotonin and norepinephrine transporters.

-

Antimicrobial and Antifungal Activity: Naphthalene derivatives have been explored for their antimicrobial and antifungal properties.

-

Material Science: The fluorescent nature of the naphthalene ring could make this compound or its derivatives useful as probes or in the development of organic light-emitting diodes (OLEDs).

Safety and Handling

No specific toxicity data for N-(1-naphthylmethyl)cyclopropanamine is available. However, based on the constituent moieties, the following precautions are recommended:

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Toxicity: Naphthalene and some of its derivatives are known to be toxic and potentially carcinogenic. Aromatic amines can also be toxic. Therefore, this compound should be treated as potentially hazardous.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(1-naphthylmethyl)cyclopropanamine is a molecule with intriguing structural features that suggest a range of potential applications, particularly in the field of medicinal chemistry. While experimental data on its physicochemical properties are scarce, this guide provides a solid foundation for researchers interested in its synthesis and exploration. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. 1-Naphthylamine. [Link]

-

PubChem. Cyclopropanamine. [Link]

-

NIST. Cyclopropane. [Link]

-

Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. [Link]

Sources

Unraveling the Enigmatic Mechanism of N-(naphthalen-1-ylmethyl)cyclopropanamine: A Technical Guide for Preclinical Investigation

Abstract

N-(naphthalen-1-ylmethyl)cyclopropanamine emerges as a compelling molecular entity at the intersection of established pharmacophores, wedding the rigid, lipophilic naphthalene moiety to the conformationally constrained cyclopropylamine group. While direct pharmacological data remains nascent, its structural architecture bears a striking resemblance to known modulators of monoaminergic systems, suggesting a potential role in neurotransmitter reuptake or receptor interaction. This guide delineates a comprehensive, multi-tiered strategy for the systematic elucidation of its mechanism of action. We eschew a prescriptive template in favor of a fluid, logic-driven approach, guiding researchers from initial in silico predictions to rigorous in vitro and in vivo validation. This document is intended for drug discovery and development scientists, providing a robust framework for characterizing novel psychoactive compounds.

Introduction: Deconstructing the Molecular Architecture

The chemical scaffold of this compound presents two key features that inform its hypothetical pharmacological profile. The naphthalen-1-ylmethyl group, a bulky and aromatic system, is a common feature in ligands for various CNS targets, including serotonin and dopamine transporters. The cyclopropanamine moiety is a recognized bioisostere for an ethylamine side chain, present in numerous psychoactive compounds. Its rigid structure can confer enhanced potency and selectivity by locking the molecule into a specific bioactive conformation.

Given these structural alerts, we can draw parallels to compounds like N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a known selective serotonin reuptake inhibitor (SSRI)[1], and 1-Naphthalen-2-ylmethyl-cyclopropylamine, which is suggested to interact with neurotransmitter receptors[2]. These precedents form the bedrock of our primary hypothesis.

The Central Hypothesis: A Monoamine Transporter Modulator?

We postulate that this compound functions as an inhibitor of one or more monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The naphthalene ring may engage in π-π stacking or hydrophobic interactions within the transporter's binding pocket, while the protonated amine is likely to form a critical salt bridge, anchoring the ligand.

Secondary Hypotheses:

-

Receptor Agonism/Antagonism: The compound could exhibit activity at serotonin (5-HT), dopamine (D), or adrenergic (α/β) receptors.

-

Enzyme Inhibition: Inhibition of monoamine oxidase (MAO-A or MAO-B) is another plausible mechanism for a compound of this class.

The following sections outline a systematic approach to test these hypotheses.

Phase I: In Silico Profiling and Target Prioritization

The initial phase of investigation leverages computational methods to predict the most likely biological targets, thereby prioritizing subsequent experimental work.

Molecular Docking Studies

Objective: To predict the binding affinity and pose of this compound at the primary monoamine transporters.

Protocol:

-

Target Preparation: Obtain high-resolution crystal structures of human SERT, DAT, and NET from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of each transporter.

-

Analysis: Analyze the predicted binding energies and poses. A lower binding energy suggests a more favorable interaction. Scrutinize the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess their chemical plausibility.

Data Presentation:

| Target Transporter | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| hSERT | [Predicted Value] | [e.g., Asp98, Tyr176] |

| hDAT | [Predicted Value] | [e.g., Asp79, Ser149] |

| hNET | [Predicted Value] | [e.g., Asp75, Tyr152] |

Pharmacophore Modeling and Virtual Screening

Objective: To compare the 3D pharmacophore of the query compound with known libraries of CNS-active molecules.

Workflow:

Caption: In Silico Target Identification Workflow.

Phase II: In Vitro Validation of Primary Targets

The insights from computational modeling will guide the in vitro experimental design. The primary focus will be on the high-priority targets identified in Phase I.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

Protocol:

-

Membrane Preparation: Use cell lines stably expressing the human transporters (e.g., HEK293-hSERT) or rodent brain tissue homogenates (e.g., rat striatum for DAT).

-

Assay Conditions:

-

Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Incubation: Incubate the membranes with the radioligand and a range of concentrations of the test compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a saturating concentration of a known inhibitor (e.g., fluoxetine for SERT).

-

-

Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value from the concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Ki (nM) |

| hSERT | [³H]citalopram | [Experimental Value] |

| hDAT | [³H]WIN 35,428 | [Experimental Value] |

| hNET | [³H]nisoxetine | [Experimental Value] |

Neurotransmitter Uptake Assays

Objective: To assess the functional activity of the compound as an inhibitor of monoamine uptake.

Protocol:

-

Cell Culture: Use cell lines expressing the transporters or primary neuronal cultures.

-

Uptake Inhibition:

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine, [³H]norepinephrine).

-

Incubate for a short period to allow for uptake.

-

-

Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells using scintillation counting.

-

Data Analysis: Determine the IC50 for the inhibition of uptake.

Signaling Pathway Diagram:

Caption: Hypothesized Inhibition of Monoamine Reuptake.

Phase III: In Vivo Corroboration and Behavioral Profiling

Positive in vitro results should be followed by in vivo studies to confirm the mechanism of action and assess the compound's physiological and behavioral effects.

Microdialysis

Objective: To measure the effect of the compound on extracellular neurotransmitter levels in the brains of freely moving animals.

Protocol:

-

Surgical Implantation: Implant a microdialysis probe into a relevant brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).

-

Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: Quantify the levels of serotonin, dopamine, and norepinephrine in the dialysate using HPLC with electrochemical detection.

-

Data Analysis: Express the results as a percentage change from baseline levels.

Behavioral Assays

Objective: To evaluate the behavioral effects of the compound in established animal models.

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

-

Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.

Conclusion and Forward Look

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of this compound's mechanism of action. By integrating computational predictions with empirical in vitro and in vivo data, researchers can build a compelling and defensible pharmacological profile. Should the primary hypothesis of monoamine transporter inhibition be confirmed, further studies would be warranted to explore its therapeutic potential in CNS disorders. This logical progression from hypothesis to validated mechanism is the cornerstone of modern drug discovery.

References

- N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine - Smolecule. (2023, August 15).

- Buy 1-Naphthalen-2-ylmethyl-cyclopropylamine - Smolecule. (n.d.).

Sources

A Predictive Analysis of the Biological Activity of N-(naphthalen-1-ylmethyl)cyclopropanamine: A Structure-Based Investigation

An In-Depth Technical Guide

Abstract

N-(naphthalen-1-ylmethyl)cyclopropanamine is a unique small molecule integrating two pharmacologically significant scaffolds: a rigid, aromatic naphthalene system and a strained, reactive cyclopropylamine moiety. While direct biological data for this specific compound is not publicly available, its constituent parts are hallmarks of numerous clinically successful therapeutic agents. This technical guide deconstructs the molecule to its core pharmacophores to forecast its potential biological activities based on established structure-activity relationships (SAR). We hypothesize three primary avenues of activity: neurological , specifically as a monoamine oxidase (MAO) inhibitor; anticancer , through mechanisms common to naphthalene derivatives; and antimicrobial . This document provides the theoretical framework for these predictions and outlines a comprehensive, multi-stage preclinical validation workflow, including detailed in silico and in vitro protocols, to systematically investigate its therapeutic potential.

Chapter 1: Molecular Deconstruction and Rationale

Chemical Identity

This compound is a secondary amine with the following chemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| CAS Number | 110931-74-3 | [2] |

| Structure |  |

The molecule's structure is defined by a cyclopropylamine group where the nitrogen atom is attached to a methylene bridge (-CH₂-) connected to the 1-position of a naphthalene ring system. This unique combination warrants a detailed investigation.

The Constituent Pharmacophores: A Basis for Prediction

The rationale for investigating this molecule stems from the well-documented and diverse biological roles of its two key components.

-

The Cyclopropylamine Moiety: This small, strained ring is a powerful tool in medicinal chemistry.[3] Its presence is critical in several drug classes. Notably, it is the cornerstone of the irreversible monoamine oxidase inhibitor (MAOI) tranylcypromine, a potent antidepressant.[4] The ring's strain and electronic properties facilitate covalent bond formation with the enzyme's flavin cofactor. Furthermore, the cyclopropyl group is integral to the quinolone class of antibiotics, where it enhances antibacterial efficacy and pharmacokinetic profiles by improving interaction with bacterial DNA gyrase.[5]

-

The Naphthalene Moiety: As a bicyclic aromatic system, naphthalene is a "privileged scaffold" found in a wide array of marketed drugs.[6] These include the anti-inflammatory drug Naproxen, the antifungal agent Terbinafine, and the antibiotic Nafcillin.[6][7] Its rigid, lipophilic nature allows it to effectively bind to hydrophobic pockets in various biological targets. Naphthalene derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis or inhibiting tubulin polymerization, and as broad-spectrum antimicrobial agents.[7][8]

The fusion of these two pharmacophores in a single molecule presents a compelling case for novel biological activity, potentially combining or enhancing the known effects of each component.

Chapter 2: Predicted Biological Activity Profiles

Hypothesis 1: Neurological Activity via Monoamine Oxidase (MAO) Inhibition

The most direct structural analogy for this compound is to the class of MAOIs. MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine. Their inhibition increases neurotransmitter levels, forming the basis of treatment for depression and neurodegenerative disorders.

Causality: The cyclopropylamine group is a classic mechanism-based inactivator of MAO. We predict that this compound will act as an irreversible inhibitor, where the enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring and the formation of a reactive species that covalently binds to the FAD cofactor of the enzyme, rendering it inactive. The bulky naphthalene group will influence the binding affinity and selectivity for MAO-A versus MAO-B.

Caption: Proposed mechanism for irreversible MAO inhibition.

Hypothesis 2: Anticancer Activity

Numerous naphthalene-containing compounds exhibit potent antiproliferative effects against various cancer cell lines.[8]

Causality: The large, planar surface of the naphthalene ring is adept at intercalating into protein clefts. We predict two potential mechanisms:

-

Tubulin Polymerization Inhibition: Similar to other naphthalene derivatives, the compound could bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

Induction of Oxidative Stress: The naphthalene ring can undergo metabolic activation in cells to form naphthoquinones, which participate in redox cycling to generate reactive oxygen species (ROS).[7] Elevated ROS levels can damage cellular components and trigger programmed cell death.

Hypothesis 3: Antimicrobial Activity

Both parent scaffolds are associated with antimicrobial drugs.

Causality:

-

Bacterial DNA Gyrase/Topoisomerase IV Inhibition: The cyclopropylamine moiety is a key feature of quinolone antibiotics that target these essential bacterial enzymes.[5] The naphthalene group would serve as the core scaffold interacting with the enzyme's active site.

-

Fungal Squalene Epoxidase Inhibition: The antifungal drug Terbinafine contains a naphthalene-methylamine core. This enzyme is critical for ergosterol biosynthesis in fungi. The structural similarity suggests this compound could act as an inhibitor.[7]

Chapter 3: A Proposed Preclinical Validation Workflow

To systematically test the hypotheses, a tiered screening approach is essential. This workflow ensures that resources are directed toward the most promising activities.

Caption: A comprehensive workflow for preclinical validation.

Phase 1: In Silico Analysis

Objective: To computationally predict binding affinities and assess drug-likeness, prioritizing experimental validation.

Protocol 1: Molecular Docking

-

Target Preparation: Obtain crystal structures of human MAO-A, MAO-B, tubulin, and E. coli DNA gyrase from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Docking Execution: Use software such as AutoDock Vina or Schrödinger's Glide. Define the binding site based on co-crystallized ligands or known active sites.

-

Analysis: Analyze the resulting poses and docking scores. A lower binding energy (kcal/mol) suggests a more favorable interaction. Prioritize targets with the best scores for in vitro testing.

Protocol 2: ADMET Prediction

-

Input: Use the SMILES string of the molecule.

-

Server: Submit the structure to an online server like SwissADME.[9]

-

Analysis: Evaluate the output against key parameters.

Table 1: Predicted Physicochemical Properties (SwissADME Model)

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |

| Molecular Weight | 197.28 g/mol | Yes (<500) | Favorable for absorption.[9] |

| LogP (Lipophilicity) | 2.87 | Yes (<5) | Balanced solubility.[1][9] |

| H-bond Donors | 1 | Yes (≤5) | Good membrane permeability.[1][9] |

| H-bond Acceptors | 1 | Yes (≤10) | Good membrane permeability.[1][9] |

| TPSA | 26.02 Ų | Yes (<140 Ų) | Suggests good oral bioavailability.[1] |

Phase 2: In Vitro Screening

Objective: To obtain experimental evidence of biological activity against the prioritized targets.

Protocol 3: MAO-Glo™ Protease Assay (Promega)

-

Preparation: Reconstitute MAO-A and MAO-B enzymes and the luminogenic substrate according to the manufacturer's protocol. Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in assay buffer.

-

Enzyme Reaction: In a 96-well plate, add 12.5 µL of MAO enzyme, 12.5 µL of the test compound (or vehicle control), and incubate for 15 minutes at room temperature.

-

Substrate Reaction: Add 25 µL of the MAO substrate to initiate the reaction. Incubate for 60 minutes.

-

Detection: Add 50 µL of Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measurement: Read luminescence on a plate reader. A decrease in signal relative to the control indicates MAO inhibition.

Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Seed human cancer cells (e.g., Huh-7 hepatocellular carcinoma, A549 lung cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8][10]

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours.

-

Fixation: Gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.

-

Destaining & Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 510 nm. A lower absorbance indicates higher cytotoxicity.

Protocol 5: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli, C. albicans) to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + medium) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Chapter 4: Conclusion and Future Directions

This compound represents a molecule of high predictive interest. Its hybrid structure, combining the MAOI-associated cyclopropylamine and the versatile naphthalene scaffold, points toward significant potential in neuropharmacology, oncology, and infectious disease. The in silico predictions suggest favorable drug-like properties, warranting a full-scale investigation.

The proposed validation workflow provides a clear, logical, and industrially relevant path forward. Positive results in the primary in vitro screens would trigger secondary assays to determine potency (IC₅₀/MIC values) and elucidate the precise mechanism of action. Subsequent efforts would focus on structure-activity relationship (SAR) studies, involving the synthesis of analogues to optimize potency and selectivity, with the ultimate goal of identifying a lead candidate for in vivo efficacy and safety studies.

References

- Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8:230. [Source: Longdom Publishing]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Source: NINGBO INNO PHARMCHEM CO.,LTD.]

- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2023).

- Al-Warhi, T., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Scientific Reports, 13(1), 16863. [Source: PMC - NIH]

- Representative examples for naphthalene containing marketed drugs. (2022).

- Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. (2012).

- Shafique, Z., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Biomolecular Structure & Dynamics, 1-14. [Source: PMC - NIH]

- Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Source: PubMed]

- ChemScene. 1-(Naphthalen-1-ylmethyl)cyclopropan-1-amine. [Source: ChemScene]

- Smolecule. (2023). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. [Source: Smolecule]

- BLDpharm. N-(1-(Naphthalen-1-yl)ethyl)cyclopropanamine hydrochloride. [Source: BLDpharm]

- Macklin. This compound. [Source: Macklin]

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025).

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(萘-1-基甲基)环丙胺 | N-(Naphthalen-1-ylmethyl)cyclopropa | 110931-74-3 - 乐研试剂 [leyan.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to N-(naphthalen-1-ylmethyl)cyclopropanamine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the molecule N-(naphthalen-1-ylmethyl)cyclopropanamine (Molecular Formula: C₁₄H₁₅N, Molecular Weight: 197.28 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document outlines the principles and expected outcomes for the structural elucidation of this compound using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices and provide a self-validating framework where data from each technique corroborates the others, leading to an unambiguous structural confirmation.

Introduction: The Imperative of Spectroscopic Verification

This compound is a secondary amine featuring a bulky naphthalenyl group and a strained cyclopropyl moiety. Such structures are of significant interest in medicinal chemistry as potential scaffolds for novel therapeutics. Before any biological evaluation, unequivocal confirmation of the chemical structure and purity is paramount. Spectroscopic analysis provides the foundational data for this verification.

This guide will systematically deconstruct the molecule's signature across three core analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and deduce the primary fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of the carbon and hydrogen framework.

By integrating the insights from each method, we can build a complete and validated structural profile of the target compound.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Pathway

Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For this compound, the analysis also reveals a characteristic fragmentation pattern dominated by the stability of the naphthylmethyl carbocation.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (1 µL) is injected into the gas chromatograph (GC) inlet for separation and introduction into the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron, forming a radical cation known as the molecular ion (M•+).

-

Analysis: The resulting ions are accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Results and Interpretation

The mass spectrum is expected to show a molecular ion peak (M•+) at m/z = 197 , corresponding to the molecular weight of C₁₄H₁₅N. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight.[1]

The most significant fragmentation process for benzylic amines is α-cleavage, which involves the cleavage of the bond between the carbon adjacent to the nitrogen and the aromatic ring.[2] This leads to the formation of a highly stable, resonance-stabilized naphthylmethyl cation.

Sources

Navigating the Synthesis and Handling of N-(naphthalen-1-ylmethyl)cyclopropanamine: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling considerations for N-(naphthalen-1-ylmethyl)cyclopropanamine, a compound of interest in contemporary chemical research. Given the limited direct safety data for this specific molecule, this document synthesizes information from structurally related compounds, including naphthalen-1-ylmethylamines and cyclopropanamines, to establish a robust framework for its safe utilization in a laboratory setting. The following sections are designed to equip researchers with the necessary knowledge to mitigate risks and ensure procedural integrity.

Compound Profile and Hazard Identification

This compound possesses a chemical structure that suggests a specific toxicological profile. The naphthalene moiety is a known irritant and has been the subject of extensive toxicological study, while the cyclopropylamine group can also contribute to its reactivity and biological interactions.

A structurally similar compound, 1-(Naphthalen-1-ylmethyl)cyclopropan-1-amine, is classified with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H320: Causes eye irritation. [1]

Based on this and data from related naphthalenic compounds, it is prudent to handle this compound as a substance that is, at minimum, a skin and eye irritant.[1][2][3] Broader toxicological profiles of naphthalene and methylnaphthalenes indicate potential for respiratory and neurological effects with significant exposure.[4][5][6]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | ChemScene[1] |

| Molecular Weight | 197.28 g/mol | ChemScene[1] |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | ChemScene[1] |

| LogP | 2.8736 | ChemScene[1] |

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are paramount. The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of any aerosols or particulates.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction quenching, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2]

-

Hand Protection: Nitrile gloves are recommended. It is crucial to change gloves immediately if they become contaminated.[2]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, chemical-resistant aprons and sleeves are advised.

-

Respiratory Protection: While a fume hood is the primary control, a respirator may be necessary for emergency situations or if engineering controls are not sufficient.

Caption: Standard PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

-

Precautionary Statements: The following precautionary statements for a similar compound should be observed: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362 (Take off contaminated clothing and wash before reuse).[1]

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Avoid contact with skin and eyes.[2]

-

Static Discharge: For solid forms, take precautionary measures against static discharges.

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended.[8]

Storage:

-

Container: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

-

Temperature: Storage at 2-8°C is recommended for optimal stability.[1]

Caption: Key safety considerations for handling and storage.

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][9]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9][10]

Spill and Leak Procedures:

-

Small Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so.

-

Cleanup: Ensure adequate ventilation. Do not allow the material to enter drains or waterways.

Toxicological Information and Ecological Impact

-

Naphthalene: The parent aromatic system, naphthalene, is known to cause irritation to the skin, eyes, and respiratory tract.[11] Chronic exposure can lead to more severe health effects.[4][5] It is also toxic to aquatic life with long-lasting effects.[9]

-

Amines: Aromatic and aliphatic amines can vary widely in their toxicity, but many are skin and respiratory irritants.

Given these factors, this compound should be treated as a compound with the potential for significant biological activity and environmental toxicity. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

N-Methyl-N-naphthylmethylamine PubChem Entry. National Center for Biotechnology Information. [Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

N-Methyl-N-(naphthalen-1-ylmethyl)-1,6-diphenylhexa-1,5-dien-3-amine Product Information. Pharmaffiliates. [Link]

-

Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. National Center for Biotechnology Information. [Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (Update). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Health Effects of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. National Center for Biotechnology Information. [Link]

-

Naphthalene, 1-methyl(1-methylethyl)- PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. 503417-39-8 CAS MSDS (1-(NAPHTHALEN-1-YL)CYCLOPROPANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. Naphthalene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

In Silico Modeling of N-(naphthalen-1-ylmethyl)cyclopropanamine Interactions: A Technical Guide to Virtual Target Engagement

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of N-(naphthalen-1-ylmethyl)cyclopropanamine, a molecule with a scaffold suggestive of potential bioactivity. In the absence of definitive experimental data on its direct biological targets, we present a hypothesis-driven approach focusing on Monoamine Oxidase B (MAO-B) as a plausible protein target. This decision is informed by the structural similarities of the query molecule to known MAO-B inhibitors. This document will navigate researchers and drug development professionals through the essential steps of molecular docking simulations, from target selection and preparation to ligand setup, docking execution, and in-depth analysis of the resulting protein-ligand interactions. By following the detailed methodologies within, researchers can gain valuable insights into the potential binding affinity and interaction patterns of this compound, thereby guiding further experimental validation and drug discovery efforts.

Introduction: The Rationale for a Virtual Investigation

This compound is a synthetic organic compound featuring a naphthalene core linked to a cyclopropylamine moiety. While its specific biological functions are not extensively documented in publicly available literature, its structural components are present in various bioactive molecules. The naphthalene group, a bicyclic aromatic system, is a common scaffold in medicinal chemistry, known to participate in π-π stacking and hydrophobic interactions within protein binding pockets. The cyclopropylamine group can act as a bioisostere for other amine-containing functionalities and can influence the conformational rigidity and metabolic stability of a molecule.

Given the structural alerts, a rational starting point for investigating the potential targets of this compound is to explore proteins that are known to bind ligands with similar pharmacophoric features. Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines and are critical in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Notably, several established MAO inhibitors feature aromatic rings and amine functionalities. This structural analogy forms the basis of our hypothesis that this compound may interact with MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[1]

In silico modeling, particularly molecular docking, offers a powerful and resource-efficient preliminary step to test this hypothesis. Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction, providing a virtual snapshot of the binding event at an atomic level.[2] This guide will provide a rigorous, step-by-step workflow for conducting such a study.

The In Silico Workflow: A Visual Overview

The following diagram outlines the key stages of the in silico modeling process detailed in this guide.

Caption: A high-level overview of the in silico modeling workflow.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for each stage of the molecular docking simulation. The methodologies are designed to be self-validating by adhering to established best practices in computational chemistry.

Target Selection and Receptor Preparation

The success of a molecular docking study is critically dependent on the quality of the protein structure. For this study, we will use the crystal structure of human Monoamine Oxidase B (MAO-B).

Experimental Protocol: Receptor Preparation

-

Structure Retrieval: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2BYB , which is the structure of MAO-B in complex with the inhibitor selegiline.[3] This co-crystallized ligand helps to identify the active site.

-

Initial Cleaning: Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous molecules.

-

Protonation and Charge Assignment: The protein structure obtained from the PDB often lacks hydrogen atoms. Use a dedicated tool like AutoDockTools (ADT) to add polar hydrogens to the protein.[4] This step is crucial for accurately modeling hydrogen bonding interactions. Subsequently, compute and assign Gasteiger charges to all atoms of the protein. These partial charges are essential for calculating the electrostatic interactions between the protein and the ligand.

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the 3D coordinates of the atoms, their partial charges, and atom types.

Ligand Preparation

Accurate 3D representation of the ligand, this compound, is paramount for a successful docking simulation.

Experimental Protocol: Ligand Preparation

-

3D Structure Generation: As a 3D structure of this compound may not be readily available, it needs to be generated. This can be achieved by first obtaining the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. The SMILES string for this compound is C1CC1NCc2cccc3ccccc23.

-

Conversion to 3D: Use a tool like Open Babel to convert the SMILES string into a 3D structure in a common format like SDF or MOL2.[5][6] This process will generate a plausible 3D conformation of the molecule.

-

Protonation and Charge Assignment: Load the 3D structure of the ligand into AutoDockTools. Add polar hydrogens and compute Gasteiger charges, similar to the receptor preparation step.

-

Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is crucial for finding the most favorable binding pose.

-

File Format Conversion: Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

With the prepared receptor and ligand, the molecular docking simulation can now be performed using AutoDock Vina.[7][8]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: The search space for the docking simulation needs to be defined. This is done by creating a "grid box" that encompasses the active site of the protein. The dimensions and center of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure. A grid box size of approximately 25 x 25 x 25 Å is generally a good starting point for a typical enzyme active site.

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. You can also specify the number of binding modes to be generated and the exhaustiveness of the search.

-

Running the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. The software will then perform the docking simulation, exploring different conformations and orientations of the ligand within the defined grid box and calculating the binding affinity for each pose.

-

Output: AutoDock Vina will generate an output file in PDBQT format containing the coordinates of the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Results and Analysis

Binding Affinity and Pose Selection

The primary quantitative result from AutoDock Vina is the binding affinity, which is an estimate of the free energy of binding. A more negative value indicates a stronger predicted interaction. The top-ranked pose (the one with the lowest binding affinity) is generally considered the most likely binding mode.

Table 1: Predicted Binding Affinities of this compound with MAO-B

| Binding Mode | Binding Affinity (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -8.1 |

| 4 | -7.9 |

| 5 | -7.8 |

| 6 | -7.6 |

| 7 | -7.5 |

| 8 | -7.4 |

| 9 | -7.3 |

(Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the docking simulation.)

Visualization and Interaction Analysis

Visual inspection of the predicted binding pose is crucial for understanding the nature of the protein-ligand interactions.[9][10][11]

Experimental Protocol: Interaction Analysis

-

Loading the Complex: Load the receptor PDBQT file and the output PDBQT file containing the docked ligand poses into a molecular visualization tool like PyMOL.

-

Identifying Interacting Residues: Focus on the top-ranked binding pose. Identify the amino acid residues in the active site of MAO-B that are in close proximity to the ligand (typically within a 4-5 Å radius).

-

Characterizing Interactions: Analyze the types of interactions between the ligand and the protein residues. These can include:

-

Hydrogen Bonds: Crucial for specificity and high-affinity binding.

-

Hydrophobic Interactions: The naphthalene ring of the ligand is likely to form hydrophobic interactions with nonpolar residues in the active site.

-

π-π Stacking: The aromatic naphthalene ring can interact with the aromatic side chains of residues like tyrosine, phenylalanine, and tryptophan.

-

Cation-π Interactions: The protonated amine of the cyclopropylamine group can interact with the electron-rich aromatic rings of certain amino acids.

-

Caption: A schematic representation of potential interactions between the ligand and key residues in the MAO-B active site.

Discussion and Future Directions

The in silico modeling described in this guide provides a strong, albeit predictive, foundation for the hypothesis that this compound is a potential inhibitor of Monoamine Oxidase B. The predicted binding affinity and the nature of the interactions with key active site residues can be compared with those of known MAO-B inhibitors to further strengthen this hypothesis.

It is imperative to understand that in silico modeling is a predictive tool and not a substitute for experimental validation. The findings from this study should be used to guide the design of in vitro and in vivo experiments. For instance, an enzymatic assay could be performed to determine the IC50 value of this compound against MAO-B. If the compound shows significant inhibitory activity, further studies, such as X-ray crystallography of the MAO-B-ligand complex, could be pursued to experimentally validate the predicted binding mode.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded workflow for the in silico modeling of this compound's interaction with a hypothesized target, Monoamine Oxidase B. By following the detailed protocols for receptor and ligand preparation, molecular docking, and results analysis, researchers can generate valuable preliminary data to inform and accelerate their drug discovery programs. The integration of computational and experimental approaches is key to the successful identification and development of novel therapeutic agents.

References

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.

- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.

-

Dassault Systèmes BIOVIA. (2021). Discovery Studio Visualizer. Dassault Systèmes. Retrieved from [Link]

- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38.

- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: Multiple ligand-protein interaction diagrams for drug discovery.

- Meng, E. C., Pettersen, E. F., Couch, G. S., Huang, C. C., & Ferrin, T. E. (2006). UCSF Chimera: A visualization system for exploratory research and analysis.

- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

- O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.

- Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.

- The PyMOL Molecular Graphics System, Version 2.4. Schrödinger, LLC.

- Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

- Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology, 9(1), 22-26.

-

Open Babel. (n.d.). Retrieved from [Link]

-

PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]

-

AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

Open Babel Documentation. (n.d.). Retrieved from [Link]

-

PyMOL Wiki. (n.d.). Retrieved from [Link]

-

RCSB Protein Data Bank. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from [Link]

- Schrödinger, Inc. (2021). Maestro.

- Chemical Computing Group ULC. (2021).

-

AutoDockTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

CHARMM-GUI. (n.d.). Retrieved from [Link]

-

GROMACS. (n.d.). Retrieved from [Link]

-

NAMD. (n.d.). University of Illinois at Urbana-Champaign. Retrieved from [Link]

-

Amber MD. (n.d.). Retrieved from [Link]

-

VMD - Visual Molecular Dynamics. (n.d.). University of Illinois at Urbana-Champaign. Retrieved from [Link]

- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase B (MAO-B) in the treatment of Parkinson's disease.

- Kong, H., et al. (2021). Design, synthesis, and biological evaluation of novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent and selective monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 213, 113177.

Sources

- 1. rasagiline.com [rasagiline.com]

- 2. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. youtube.com [youtube.com]

- 5. obabel - Convert, Filter and Manipulate Chemical Data — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]

- 6. m.youtube.com [m.youtube.com]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

The Naphthalene Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclic aromatic hydrocarbon naphthalene, while simple in its core structure, represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its inherent properties, including a rigid planar structure and lipophilicity, provide an ideal foundation for the design of novel therapeutic agents. The naphthalene nucleus is a key pharmacophoric feature in a multitude of clinically approved drugs, underscoring its significance in drug discovery. This technical guide provides a comprehensive exploration of the multifaceted therapeutic applications of naphthalene derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Naphthalene derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines through diverse and targeted mechanisms. These compounds have been shown to disrupt key signaling pathways, induce programmed cell death (apoptosis), and halt the cell cycle, thereby inhibiting tumor growth and progression.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several naphthalene derivatives have been identified as potent STAT3 inhibitors. For instance, a series of naphthalene-sulfonamide hybrids have been synthesized and shown to effectively suppress STAT3 phosphorylation.[1] One notable example, compound 5e, demonstrated a half-maximal inhibitory concentration (IC50) of 3.01 μM for STAT3 phosphorylation, a potency comparable to the known STAT3 inhibitor cryptotanshinone.[1] These compounds are believed to exert their effect by binding to the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation, such as BCL2 and Cyclin D1.[1]

The following diagram illustrates the STAT3 signaling pathway and the inhibitory action of naphthalene derivatives.

Caption: Ergosterol biosynthesis pathway and inhibition by naphthalene derivatives.

Broad-Spectrum Antibacterial and Antifungal Activity

Beyond the inhibition of squalene epoxidase, naphthalene derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi. The lipophilic nature of the naphthalene core is thought to facilitate the penetration of microbial cell membranes. Structure-activity relationship studies have shown that the introduction of different functional groups onto the naphthalene scaffold can significantly modulate the antimicrobial potency and spectrum of activity. For instance, the presence of 3,4,5-trimethoxy and 2,4-dichloro groups in the benzylidene amino segment of certain naphthalene derivatives was found to be crucial for their activity against a range of bacteria and fungi. [2] Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound Class | Pathogen | MIC (µg/mL) |

| N-(naphthalen-1-yl)propanamide | Escherichia coli | <0.97 |

| N-(naphthalen-1-yl)propanamide | Klebsiella pneumoniae | <0.97 |

| N-(naphthalen-1-yl)propanamide | Pseudomonas aeruginosa | 3.9 |

| N-(naphthalen-1-yl)propanamide | Enterococcus faecalis | 3.9 |

| N-(naphthalen-1-yl)propanamide | Bacillus subtilis | <0.97 |

| N-(naphthalen-1-yl)propanamide | Staphylococcus aureus | <0.97 |